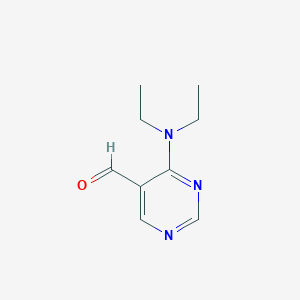
4-(Diethylamino)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13N3O It features a pyrimidine ring substituted with a diethylamino group at the 4-position and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the diethylamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(Diethylamino)pyrimidine-5-carboxylic acid.
Reduction: 4-(Diethylamino)pyrimidine-5-methanol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 4-(Methylamino)pyrimidine-5-carbaldehyde
- 4-(Ethylamino)pyrimidine-5-carbaldehyde
Comparison
4-(Diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which can influence its reactivity and biological activity. Compared to its analogs with smaller alkyl groups, the diethylamino group may provide better membrane permeability and different steric effects, potentially leading to unique interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4-(diethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-3-12(4-2)9-8(6-13)5-10-7-11-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GECRDOVRNKHZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=NC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



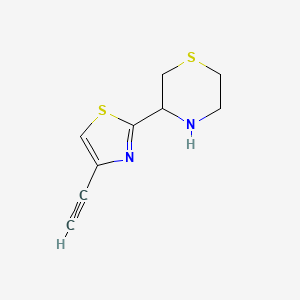
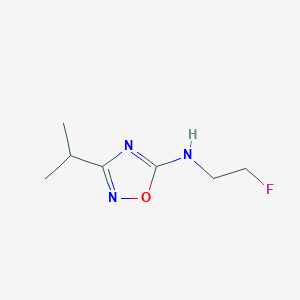
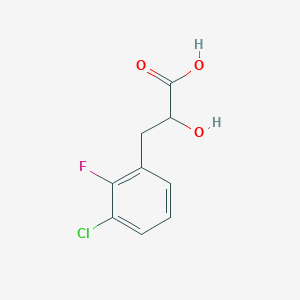
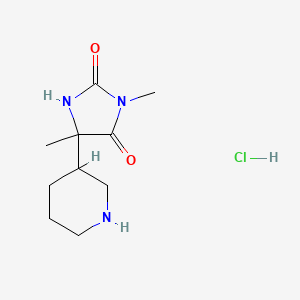
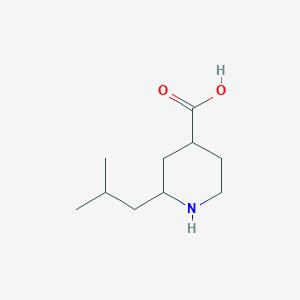
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
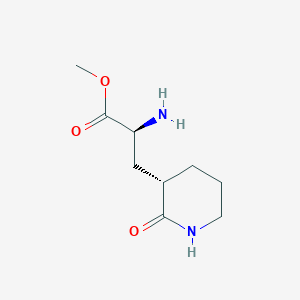
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)

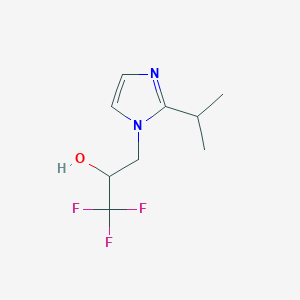
![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)
